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molecular formula C16H16FN3O3 B8506848 Methyl 2-fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoate

Methyl 2-fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoate

Cat. No. B8506848
M. Wt: 317.31 g/mol
InChI Key: CTQQZSGJHOUMON-UHFFFAOYSA-N
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Patent
US09283222B2

Procedure details

A solution of EXAMPLE 506E (2.8 g, 8.8 mmol) in tetrahydrofuran (150 mL) was treated with LiOH (253 mg, 10.6 mmol) in water (20 mL) at 50° C. overnight. After cooling to room temperature, the mixture was acidified with dilute HCl to pH 4, and concentrated to about 10 mL. The solid material was collected by filtration, washed with water and dried to provide the title compound. MS (DCI/NH3) m/z 305 (M+H)+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]2[C:14]3[NH:23][CH2:22][CH2:21][CH2:20][C:15]=3[C:16](=[O:19])[NH:17][N:18]=2)=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[Li+].[OH-].Cl>O1CCCC1.O>[F:1][C:2]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]2[C:14]3[NH:23][CH2:22][CH2:21][CH2:20][C:15]=3[C:16](=[O:19])[NH:17][N:18]=2)=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=C(C=C1)CC=1C2=C(C(NN1)=O)CCCN2
Name
Quantity
253 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 10 mL
FILTRATION
Type
FILTRATION
Details
The solid material was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C=C1)CC=1C2=C(C(NN1)=O)CCCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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